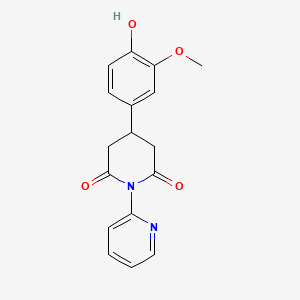
4-methoxy-2-methyl-N-(3-methylphenyl)-5-(propan-2-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-2-methyl-N-(3-methylphenyl)-5-(propan-2-yl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and anti-inflammatory agents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-2-methyl-N-(3-methylphenyl)-5-(propan-2-yl)benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxy-2-methylbenzenesulfonyl chloride and 3-methylaniline.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the final product meets stringent quality standards.
Analyse Chemischer Reaktionen
Types of Reactions
4-methoxy-2-methyl-N-(3-methylphenyl)-5-(propan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating infections and inflammatory conditions.
Industry: Utilized in the development of new materials or as a component in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 4-methoxy-2-methyl-N-(3-methylphenyl)-5-(propan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in biological pathways. The compound’s sulfonamide group is known to inhibit the activity of certain enzymes, leading to its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-methoxy-2-methylbenzenesulfonamide: Lacks the N-(3-methylphenyl) and 5-(propan-2-yl) groups.
N-(3-methylphenyl)benzenesulfonamide: Lacks the 4-methoxy and 2-methyl groups.
5-(propan-2-yl)benzenesulfonamide: Lacks the 4-methoxy, 2-methyl, and N-(3-methylphenyl) groups.
Uniqueness
The unique combination of functional groups in 4-methoxy-2-methyl-N-(3-methylphenyl)-5-(propan-2-yl)benzenesulfonamide contributes to its distinct chemical and biological properties
Eigenschaften
Molekularformel |
C18H23NO3S |
|---|---|
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
4-methoxy-2-methyl-N-(3-methylphenyl)-5-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C18H23NO3S/c1-12(2)16-11-18(14(4)10-17(16)22-5)23(20,21)19-15-8-6-7-13(3)9-15/h6-12,19H,1-5H3 |
InChI-Schlüssel |
CDGHHYJJWFQXFY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2C)OC)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(1,3-benzodioxol-5-ylmethyl)-4-(3,4,5-trimethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11483688.png)
![2-[(6-Amino-3,5-dicyano-4-phenylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B11483689.png)
![6-butyl-8-(4-hydroxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11483695.png)

![2-[5-(3-chlorophenyl)-2H-tetrazol-2-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B11483706.png)
![12-methyl-2,3,9,9a-tetrahydro-1H-3a,9-(epiminoethano)cyclopenta[b]chromen-11-one](/img/structure/B11483709.png)

![1-(4-Fluorophenyl)-3-methyl-6-phenyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazine](/img/structure/B11483716.png)
![6-cyclohexyl-1-(2-methoxyphenyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11483717.png)

![5'-(4-Methoxyphenyl)-3-nitro-6A,7,8,9,10,11-hexahydro-5H-spiro[azepino[1,2-A]quinoline-6,3'-[1,5]diazinane]-2',4',6'-trione](/img/structure/B11483737.png)
![N-(2-{1-[3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)-2,2-dimethylpropanamide](/img/structure/B11483741.png)
![2-amino-4-(4-bromothiophen-2-yl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B11483751.png)
![4-{5-[(3,4-Dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B11483754.png)
